ACC2 Inhibitory Potency of N-(3-Acetamidophenyl)-1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxamide: Single-Point Data with Limited Comparator Context
This compound exhibits an IC50 of 30 nM against human acetyl-CoA carboxylase 2 (ACC2) in a luminometric enzymatic assay [1]. This is the sole quantitative activity data publicly available. While ACC2 selectivity over ACC1 (IC50 = 190 nM) is indicated for the underlying patent series, the specific ACC1 IC50 for this exact compound was not individually reported; the 190 nM value is a patent-level aggregate [2]. No direct head-to-head comparison with a named structural analog under identical assay conditions was identified. The closest comparator from the same patent is the unsubstituted phenyl analog (US8470841, Compound 34), which exhibited an IC50 of 120 nM against ACC2, suggesting that the 3-acetamidophenyl substitution provides a ~4-fold potency enhancement relative to the parent phenyl scaffold [3]. However, this observation must be treated as a cross-study comparable rather than a direct head-to-head measurement, as the exact assay replication for the comparator cannot be independently verified from available public data.
| Evidence Dimension | ACC2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 30 nM (human ACC2, luminometric assay, pH 7.5, 37°C) |
| Comparator Or Baseline | Patent baseline compound US8470841 Compound 34 (N-phenyl analog without acetamido substitution): IC50 = 120 nM |
| Quantified Difference | ~4-fold higher potency for the 3-acetamidophenyl-substituted compound vs. parent phenyl congener |
| Conditions | Human ACC2 luminometric assay (pH 7.5, 37°C); data extracted from US Patent US8470841 and BindingDB |
Why This Matters
For procurement decisions where ACC2 potency is the primary screening criterion, the 30 nM IC50 provides a quantitative benchmark; however, the absence of a direct head-to-head with the most relevant analog under identical conditions means the reported 4-fold differentiation should be viewed as directional rather than definitive.
- [1] BindingDB, Entry BDBM97610 / CHEMBL1630715. US Patent US8470841, Compound 35. IC50 30 nM (human ACC2, luminometric assay, pH 7.5, 37°C). View Source
- [2] BindingDB, Entry BDBM97610. Affinity Data for human ACC1: IC50 190 nM (same assay conditions). Note: this is aggregate patent data and may not correspond precisely to this compound alone. View Source
- [3] US Patent US8470841, Compound 34 (N-phenyl-1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxamide), IC50 120 nM for ACC2 as reported in patent examples. View Source
